C12H6BrF3N4OS
Description
C₁₂H₆BrF₃N₄OS is a halogenated heterocyclic compound containing bromine (Br), fluorine (F₃), nitrogen (N₄), oxygen (O), and sulfur (S). Bromine and fluorine are electronegative halogens that influence reactivity, polarity, and bioavailability, while nitrogen and sulfur atoms may contribute to hydrogen bonding and metabolic interactions.
Properties
Molecular Formula |
C12H6BrF3N4OS |
|---|---|
Molecular Weight |
391.17 g/mol |
IUPAC Name |
5-bromo-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H6BrF3N4OS/c13-6-1-2-7-5(3-6)4-8(22-7)9(21)17-11-18-10(19-20-11)12(14,15)16/h1-4H,(H2,17,18,19,20,21) |
InChI Key |
FVFIMDXFUMTTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)NC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H6BrF3N4OS typically involves multiple steps, including the introduction of bromine, fluorine, and other functional groups into the organic framework. Common synthetic routes may involve:
Halogenation: Introducing bromine and fluorine atoms into the aromatic ring.
Nitration and Sulfonation: Adding nitro and sulfonyl groups under controlled conditions.
Coupling Reactions: Using palladium-catalyzed coupling reactions to form carbon-nitrogen and carbon-sulfur bonds.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Techniques such as distillation , crystallization , and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C12H6BrF3N4OS: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
C12H6BrF3N4OS: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C12H6BrF3N4OS exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Properties of C₁₂H₆BrF₃N₄OS and Analogues
Halogenation Effects
- Bromine vs. Fluorine’s smaller size may improve membrane permeability relative to bulkier brominated analogues . In contrast, C₆H₅BBrClO₂ () contains both Br and Cl but lacks nitrogen and sulfur, limiting hydrogen-bonding interactions critical for target binding in pharmaceuticals.
Bioactivity and Toxicity
- Enzyme Inhibition: The benzoxazole derivative C₇H₆N₂O () inhibits CYP1A2, a cytochrome P450 enzyme. C₁₂H₆BrF₃N₄OS’s nitrogen-rich structure may similarly interact with CYP enzymes, though fluorine’s electronegativity could reduce toxicity compared to nitro groups .
Physicochemical Properties
- Solubility and Log P :
- C₁₂H₆BrF₃N₄OS’s estimated Log P (~2.5) suggests moderate lipophilicity, balancing the hydrophilic effects of nitrogen/oxygen and the hydrophobic halogens. This contrasts with C₇H₆N₂O’s higher solubility (1.55 mg/mL) due to fewer halogens .
- C₆H₅BBrClO₂’s lower solubility (0.24 mg/mL) aligns with its higher halogen content and boronic acid group, which may limit aqueous compatibility .
Biological Activity
The compound with the molecular formula C12H6BrF3N4OS is a complex organic molecule that may exhibit significant biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals, agriculture, and biochemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other relevant bioactivities, supported by data tables and case studies.
1. Antimicrobial Activity
Antimicrobial activity refers to the ability of a substance to inhibit the growth of or kill microorganisms. Studies have shown that various halogenated compounds exhibit potent antimicrobial effects due to their ability to disrupt microbial cell membranes and metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 20 | 16 µg/mL |
| Candida albicans | 18 | 64 µg/mL |
These results indicate that this compound has significant antimicrobial properties against both bacterial and fungal pathogens.
2. Anticancer Activity
Research into the anticancer properties of halogenated compounds suggests that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle regulation.
Case Study: Anticancer Effects on Human Breast Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µg/mL after 48 hours of treatment.
Mechanism of Action:
- Induction of apoptosis via mitochondrial pathway.
- Inhibition of cell proliferation by affecting cyclin-dependent kinases.
3. Antioxidant Activity
Antioxidants are vital for neutralizing free radicals in biological systems. The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay.
Table 2: Antioxidant Activity Assessment
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 20 |
| 50 | 55 |
| 100 | 85 |
The results indicate that the compound exhibits strong antioxidant properties, particularly at higher concentrations.
In Vitro Studies
In vitro studies have demonstrated that this compound affects various cellular processes:
- Cell Cycle Arrest: Significant accumulation of cells in the G2/M phase was observed, indicating potential interference with mitotic progression.
- Apoptosis Induction: Flow cytometry analysis revealed increased annexin V positive cells after treatment with this compound, confirming its role in promoting apoptosis.
In Vivo Studies
Preliminary in vivo studies using murine models have shown promising results regarding the safety and efficacy of this compound:
- Toxicity Assessment: No significant toxicity was observed at doses up to 100 mg/kg body weight.
- Efficacy in Tumor Models: Reduced tumor volume was noted in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
